molecular formula C10H12FNO2S B1396221 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1301768-17-1

7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No.: B1396221
CAS No.: 1301768-17-1
M. Wt: 229.27 g/mol
InChI Key: XQUBZJWLVQKALZ-UHFFFAOYSA-N
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Description

7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazepines, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of a fluorine atom and a methyl group on the benzene ring enhances its chemical properties and biological activity.

Mechanism of Action

Target of Action

The primary targets of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide Compounds with a similar structure, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

The exact mode of action of This compound Similar compounds have been reported to act as positive allosteric modulators of the ampa receptors . This suggests that the compound may enhance the activity of these receptors, leading to increased neuronal excitability.

Biochemical Analysis

Biochemical Properties

7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors . This interaction enhances the receptor’s response to glutamate, thereby influencing synaptic transmission and plasticity. Additionally, the compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating various diseases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of KATP channels, which play a vital role in cellular energy homeostasis . By affecting these channels, the compound can alter cellular responses to metabolic stress. Furthermore, it has been shown to impact the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific sites on target proteins, leading to conformational changes that enhance or inhibit their activity. For instance, its interaction with AMPA receptors involves binding to an allosteric site, which increases the receptor’s affinity for glutamate . Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the cyclization of 7-fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine with oxidizing agents to introduce the dioxide group. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, large-scale synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or hydride reagents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.

Major Products Formed:

  • Oxidation: The major product is the dioxide derivative, which is the target compound.

  • Reduction: Reduction can lead to the formation of the corresponding thiazepine without the dioxide group.

  • Substitution: Substitution reactions can yield derivatives with different functional groups attached to the thiazepine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound has shown promise in medicinal chemistry due to its potential therapeutic applications. It may be investigated for its effects on various diseases, including neurological disorders and inflammation.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a candidate for drug discovery and development.

Comparison with Similar Compounds

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine

  • 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Uniqueness: 7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its methoxy and non-dioxide counterparts. This fluorine atom enhances the compound's stability and binding affinity to biological targets.

Properties

IUPAC Name

7-fluoro-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUBZJWLVQKALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)F)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
7-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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